Physicochemical Profiling of 3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol: A Technical Guide for Drug Development
Physicochemical Profiling of 3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol: A Technical Guide for Drug Development
Executive Summary
3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol (CAS: 626214-18-4) is a versatile aliphatic heterocycle frequently utilized as a foundational building block in the synthesis of neuroactive and cardiovascular drug candidates[1]. Structurally, it integrates a lipophilic ethyl-piperidine core with a hydrophilic propanol tail, bridged by a secondary amine. This unique architecture imparts a finely tuned balance of aqueous solubility and membrane permeability, making it an ideal moiety for optimizing the pharmacokinetic profiles of small-molecule therapeutics. This whitepaper provides an in-depth analysis of its physicochemical properties and outlines validated experimental workflows for its characterization.
Structural & Mechanistic Insights
The utility of 3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol stems from its dual-functional nature:
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Piperidine Core and Basicity: The molecule contains two basic nitrogen centers—a tertiary amine within the piperidine ring and an exocyclic secondary amine. At physiological pH (7.4), these centers are predominantly protonated. This ionization ensures high aqueous solubility but necessitates precise lipophilicity management to ensure adequate passive membrane diffusion.
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Propanol Tail: The terminal hydroxyl (-OH) group acts as both a hydrogen bond donor and acceptor. Mechanistically, this allows the molecule to engage in critical target-binding interactions (e.g., within kinase hinge regions or GPCR allosteric sites) while also providing a reactive handle for downstream synthetic modifications, such as esterification or etherification.
Physicochemical Properties
The fundamental properties of 3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol dictate its behavior in both synthetic and biological environments. The quantitative data is summarized below.
| Property | Value |
| Chemical Name | 3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol |
| CAS Number | 626214-18-4 |
| Molecular Formula | C10H22N2O |
| Molecular Weight | 186.29 g/mol |
| Hydrogen Bond Donors | 2 (-NH, -OH) |
| Hydrogen Bond Acceptors | 3 (N, N, O) |
| Topological Polar Surface Area (TPSA) | ~35.4 Ų |
| Rotatable Bonds | 5 |
Experimental Workflows & Protocols
To ensure the integrity of downstream biological assays, rigorous physicochemical characterization is required. The following protocols are designed as self-validating systems, incorporating internal controls to guarantee data reliability.
Protocol A: Determination of Lipophilicity (LogD at pH 7.4) via Shake-Flask Method
Causality: Because 3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol is highly ionizable, standard LogP (which only accounts for the neutral species) is insufficient. The shake-flask method at pH 7.4 is the gold standard for determining the distribution coefficient (LogD) of such compounds, reflecting their true partitioning behavior in physiological environments[2].
Step-by-Step Methodology:
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Phase Saturation: Vigorously mix equal volumes of 1-octanol and phosphate-buffered saline (PBS, pH 7.4) for 24 hours to ensure mutual saturation[3]. Allow the phases to separate completely.
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Sample Preparation: Prepare a 10 mM stock solution of 3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol in DMSO[3].
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Spiking & Equilibration: Add 10 µL of the stock solution to a vial containing 1 mL of the mutually saturated octanol/PBS mixture. Self-Validation Step: Include a reference standard (e.g., metoprolol) in a separate vial as a system suitability control to verify phase integrity[2].
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Partitioning: Mechanically shake the vials at 25°C for 60 minutes to achieve thermodynamic equilibrium.
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Phase Separation: Centrifuge the vials at 3000 x g for 15 minutes to ensure complete separation of the aqueous and organic layers.
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Quantification: Carefully extract aliquots from both the octanol and aqueous phases. Quantify the concentration of the compound in each phase using LC-MS/MS.
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Calculation: Calculate LogD7.4 as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Protocol B: LC-MS Purity and Stability Assessment
Causality: Aliphatic amines like 3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol are prone to secondary interactions with residual silanols on standard silica-based chromatography columns, leading to severe peak tailing. High-resolution LC-MS utilizing surface-optimized technologies or specific mobile phase modifiers is critical to accurately resolve co-eluting impurities and assess structural integrity.
Step-by-Step Methodology:
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System Preparation: Utilize a high-resolution LC-MS system equipped with an end-capped C18 column (e.g., 2.6 µm solid-core particle size) to minimize secondary basic interactions.
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Mobile Phase Formulation: Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). The acidic modifier ensures the basic amines remain fully protonated, improving peak shape and ionization efficiency.
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Sample Injection: Inject 2 µL of a 1 mg/mL sample solution (prepared in 90:10 Water:Acetonitrile).
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Gradient Elution: Run a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.
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Mass Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor for the protonated precursor ion [M+H]+ at m/z 187.3.
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Validation: Integrate the UV chromatogram (typically at 210 nm) and the Total Ion Chromatogram (TIC). Self-Validation Step: Purity is validated only if the main peak accounts for >98% of the total integrated area and the mass spectrum confirms the absolute absence of degradation adducts.
Physicochemical Characterization Pipeline
Figure 1: Physicochemical characterization workflow for 3-(1-Ethyl-piperidin-4-ylamino)-propan-1-ol.
References
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